molecular formula C12H12O2 B14282702 6-Ethylnaphthalene-2,3-diol CAS No. 136944-43-9

6-Ethylnaphthalene-2,3-diol

Cat. No.: B14282702
CAS No.: 136944-43-9
M. Wt: 188.22 g/mol
InChI Key: NDJJECGAJBVPJR-UHFFFAOYSA-N
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Description

Contextual Significance of Naphthalene-based Diols in Organic Chemistry

Naphthalene (B1677914) diols, or dihydroxynaphthalenes, are a class of organic compounds characterized by a naphthalene core substituted with two hydroxyl (-OH) groups. Their significance in organic chemistry is multifaceted, stemming from their roles as versatile intermediates and building blocks in synthesis. solubilityofthings.comlookchem.com The specific positioning of the hydroxyl groups on the naphthalene rings profoundly influences the compound's chemical reactivity, electronic properties, and potential for intramolecular interactions. solubilityofthings.com

These diols are crucial starting materials for a variety of more complex molecules, including dyes, agrochemicals, and pharmaceuticals. solubilityofthings.comlookchem.com For instance, 2,3-naphthalenediol is a known precursor in the synthesis of azo dyes, which are valued for their vibrant colors. innospk.com Furthermore, naphthalene diols are utilized in material science, serving as monomers for high-performance polymers and in the construction of unique molecular structures like rotaxane dendrimers. lookchem.comgoogle.com

Beyond their role in synthesis, naphthalene diols are of academic interest as model compounds for studying the mechanisms of organic reactions, such as electrophilic aromatic substitution. solubilityofthings.com Certain isomers, particularly those that allow for intramolecular hydrogen bonding, have been identified as potent antioxidants. acs.orgcanada.ca Studies have shown that the stabilization of the resulting aryloxyl radical through such bonding can make some naphthalenediols more effective hydrogen-atom donors than other well-known antioxidants. acs.orgcanada.cacanada.ca The wide spectrum of biological activities reported for naphthalene derivatives—including antimicrobial, cytotoxic, and anti-inflammatory properties—further cements their importance in medicinal chemistry research. researchgate.net

Rationale for Focused Academic Research on 6-Ethylnaphthalene-2,3-diol

While the broader class of naphthalenediols is well-established, focused research on specific, substituted analogues like this compound is driven by the pursuit of tailored molecular properties. The introduction of an alkyl substituent, such as an ethyl group, onto the naphthalene framework can significantly alter the parent molecule's characteristics. Academic inquiry into this compound is predicated on understanding the precise effects of this substitution.

One key area of interest is in polymer chemistry. Hydroxyl-functionalized naphthalene groups can be linked to form polymers, and compounds like this compound represent potential monomers for creating new materials with potentially enhanced thermal stability, solubility, or optical properties. google.com

Furthermore, research into alkylated naphthalenes is relevant to toxicology and environmental science. Alkylated polycyclic aromatic hydrocarbons are common constituents of mineral oils, and their metabolic pathways can differ from their unsubstituted counterparts. wur.nl The presence of an alkyl side chain may favor metabolic oxidation of the substituent over oxidation of the aromatic ring, a process that can be a key step in the formation of reactive metabolites from some PAHs. wur.nl Studying enzymes like naphthalene dioxygenase, which can act on alkyl-substituted naphthalenes, provides insight into these metabolic routes. psu.edu Therefore, investigating this compound can contribute to a deeper understanding of how alkylation influences the biochemical fate of naphthalene derivatives.

Scope and Objectives of the Academic Inquiry

The academic investigation of this compound encompasses several fundamental objectives aimed at fully characterizing the compound and exploring its potential.

Synthesis and Characterization: A primary goal is the development of efficient and regioselective synthetic pathways to obtain this compound in high purity. Methodologies could include microbial oxidation of substituted naphthols or multi-step organic synthesis involving electrophilic substitution and functional group manipulation. researchgate.net Following synthesis, a complete structural elucidation and characterization using modern spectroscopic techniques (e.g., NMR, IR, and mass spectrometry) is essential. researchgate.net

Investigation of Physicochemical and Electronic Properties: A key objective is to determine the compound's fundamental physical properties and to understand how the ethyl group at the 6-position influences the electronic environment of the 2,3-diol system. This includes studying its potential for intramolecular hydrogen bonding and its electrochemical behavior, which are critical for applications such as antioxidants. canada.ca

Exploration of Reactivity and Potential Applications: The inquiry aims to map the chemical reactivity of this compound. This involves assessing its suitability as a monomer for polymerization, a precursor for fine chemicals, or a scaffold for developing new biologically active agents. innospk.comgoogle.com Comparative studies against other naphthalenediols would help to establish structure-activity relationships, clarifying the role of the ethyl substituent. wur.nl

Research Findings and Data

While specific experimental data for this compound is not widely published, its basic properties can be calculated. The properties of related, well-documented naphthalenediols provide a comparative context.

Table 1: Calculated and Predicted Properties of this compound Note: The following data are based on theoretical calculations and predictions, as extensive experimental values are not available in the cited literature.

PropertyValue
Molecular Formula C₁₂H₁₂O₂
Molecular Weight 188.22 g/mol
Topological Polar Surface Area (TPSA) 40.5 Ų
LogP (Octanol-Water Partition Coefficient) 3.3 (Estimated) inchikey.info
Value estimated for the isomeric 2-ethylnaphthalene-1,4-diol.

Table 2: Comparative Properties of Naphthalenediol Isomers This table presents experimental data for related naphthalenediol compounds to illustrate the influence of substituent placement on physical properties.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Source(s)
2,3-Naphthalenediol C₁₀H₈O₂160.17161 - 165354 innospk.comnist.gov
2,6-Naphthalenediol C₁₀H₈O₂160.17223 - 225246 (Estimate) lookchem.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

136944-43-9

Molecular Formula

C12H12O2

Molecular Weight

188.22 g/mol

IUPAC Name

6-ethylnaphthalene-2,3-diol

InChI

InChI=1S/C12H12O2/c1-2-8-3-4-9-6-11(13)12(14)7-10(9)5-8/h3-7,13-14H,2H2,1H3

InChI Key

NDJJECGAJBVPJR-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=CC(=C(C=C2C=C1)O)O

Origin of Product

United States

Mechanistic Elucidation of Reactions Involving 6 Ethylnaphthalene 2,3 Diol and Its Precursors/derivatives

Reaction Mechanism Studies of Dihydroxylation Processes.researchgate.netnih.govacs.org

The conversion of a naphthalene (B1677914) precursor, like 6-ethylnaphthalene, to 6-Ethylnaphthalene-2,3-diol involves a dearomative dihydroxylation reaction. Studies on biomimetic iron catalysts provide significant insight into this process, mimicking the function of bacterial enzymes like naphthalene dioxygenase (NDO). researchgate.net These catalysts are capable of the syn-dihydroxylation of naphthalenes using hydrogen peroxide. nih.govacs.org

Research into biomimetic iron-catalyzed dihydroxylation has identified a highly reactive, high-valent iron-oxo species as the key oxidant. researchgate.netnih.gov The active intermediate is characterized as a FeV(O)(OH) species. nih.govresearchgate.net The formation of this powerful oxidant is crucial for overcoming the kinetic stability of the aromatic naphthalene ring. nih.govacs.org Electronic structure analysis and computational studies suggest that the reaction proceeds through the generation of this FeV(O)(OH) radical intermediate, which then attacks the alkene substrate. researchgate.net This intermediate has been proposed to be central in a wide array of enzymatic and biomimetic oxidations. researchgate.net

The formation of the critical FeV(O)(OH) intermediate proceeds via a "water-assisted mechanism". nih.govacs.org This pathway involves the heterolytic cleavage of the O–O bond in a precursor iron-hydroperoxo complex, [LN4FeIII(OOH)(H2O)]2+. nih.govacs.org Isotopic labeling experiments, using H₂¹⁸O, have confirmed this mechanism. The results show that one oxygen atom in the final diol product originates from the hydrogen peroxide, while the second oxygen atom is incorporated from the water molecule present in the reaction. nih.govacs.org This distinguishes it from other potential mechanisms where both oxygen atoms might come directly from the peroxide molecule. nih.govacs.org This water-assisted O-O bond cleavage is also inferred from oxygen exchange observed in cis-diol products in related enzymatic systems. acs.org

The iron-catalyzed dihydroxylation exhibits high specificity. Mechanistically, the reaction is a syn-dihydroxylation, meaning both hydroxyl groups are added to the same face of the naphthalene ring system. nih.govlibretexts.org This stereochemical outcome is consistent with a concerted or near-concerted cycloaddition-like mechanism involving the FeV(O)(OH) intermediate. acs.org

The reaction also demonstrates significant regioselectivity. For substituted naphthalenes, the dihydroxylation preferentially occurs at the non-substituted ring. nih.gov This selectivity provides a strategic advantage, allowing for the synthesis of complex, oxygenated molecules where the two rings can be manipulated orthogonally. nih.gov Interestingly, the initial dihydroxylation of one of the double bonds in the naphthalene ring renders the adjacent olefinic site within the newly formed diene more reactive, which can lead to sequential bis-dihydroxylation to form tetrahydroxylated products. researchgate.netnih.govacs.org

Table 1: Mechanistic Features of Biomimetic Iron-Catalyzed Naphthalene Dihydroxylation
FeatureDescriptionSupporting Evidence
Key OxidantHigh-valent FeV(O)(OH) intermediateComputational studies, biomimetic modeling. researchgate.netresearchgate.net
Formation PathwayWater-assisted heterolytic cleavage of an FeIII-hydroperoxo precursorIsotopic labeling experiments (H₂¹⁸O). nih.govacs.org
Stereospecificitysyn-dihydroxylationProduct analysis, comparison with known enzymatic processes. nih.govlibretexts.org
RegiospecificityPreferential functionalization of the non-substituted aromatic ringSubstrate scope studies on substituted naphthalenes. nih.gov

Detailed Analysis of Metal-Catalyzed Coupling and Cyclization Mechanisms.nih.govacs.orgacs.orgsnnu.edu.cnnih.gov

The synthesis of precursors to this compound or the derivatization of the diol itself often relies on metal-catalyzed coupling and cyclization reactions. Palladium and rhodium are prominent catalysts in this context, enabling the formation of carbon-carbon bonds to build or functionalize the naphthalene scaffold. nih.govresearchgate.net

Palladium-catalyzed reactions are fundamental tools for constructing and modifying aromatic systems like naphthalene. researchgate.netscielo.br These transformations, including well-known processes like the Heck and Suzuki couplings, typically operate through a Pd(0)/Pd(II) catalytic cycle. nih.gov

Oxidative Addition : The catalytic cycle almost invariably begins with the oxidative addition of an organic halide (e.g., a bromo-naphthalene derivative) to a low-valent palladium(0) complex. nih.govchinesechemsoc.orgthieme-connect.com This step forms a key aryl-palladium(II) intermediate (R-Pd-X), which is the entry point for subsequent functionalization. nih.govacs.org This initial activation is a critical feature in a vast range of cross-coupling and dearomatization reactions. researchgate.netrsc.org

β-Hydride Elimination : This is a crucial elementary step in many palladium-catalyzed processes, particularly the Heck reaction. nih.govresearchgate.net After the formation of the aryl-palladium(II) species and subsequent migratory insertion of an alkene, an alkyl-palladium(II) intermediate is formed. nih.gov If this intermediate possesses a hydrogen atom on the carbon atom beta to the palladium center in a syn-periplanar orientation, β-hydride elimination can occur. nih.gov This step results in the formation of a new carbon-carbon double bond in the product and a palladium-hydride species. Subsequent reductive elimination regenerates the Pd(0) catalyst, allowing the cycle to continue. nih.gov Controlling the competition between β-hydride elimination and other pathways, such as reductive elimination, is a key challenge in designing these catalytic systems. acs.org

Table 2: Key Steps in a Generic Palladium-Catalyzed Heck-Type Reaction on a Naphthalene Substrate
StepDescriptionIntermediate Species
Oxidative AdditionA bromo-naphthalene substrate reacts with a Pd(0) catalyst.Aryl-Pd(II)-Br complex. chinesechemsoc.orgthieme-connect.com
Migratory InsertionAn alkene coordinates to and inserts into the Aryl-Pd bond.Alkyl-Pd(II) complex. nih.govrsc.org
β-Hydride EliminationA hydrogen atom from the β-carbon is eliminated with palladium.Alkene product and a Hydrido-Pd(II) complex. snnu.edu.cnnih.gov
Reductive EliminationThe Hydrido-Pd(II) complex eliminates H-Br (often with a base).Regenerated Pd(0) catalyst. nih.gov

Rhodium catalysis offers powerful and often complementary methods for the synthesis of substituted naphthalenes. nih.govnih.gov These reactions frequently proceed through C-H activation, where the catalyst directly functionalizes a carbon-hydrogen bond on the aromatic ring. rsc.orgacs.org

A plausible and widely cited mechanism begins with the C-H activation of an aryl precursor (e.g., an arene with a directing group) by a Rh(III) complex. rsc.orgsnnu.edu.cn This forms a five- or six-membered rhodacycle intermediate. rsc.orgsnnu.edu.cn This intermediate can then undergo migratory insertion with an unsaturated coupling partner, such as an alkyne or alkene. rsc.orgacs.org The resulting expanded rhodacycle then undergoes reductive elimination, which forms the new C-C bonds of the final annulated product and regenerates a Rh(I) species. rsc.org The Rh(I) is then re-oxidized to the active Rh(III) state by an oxidant (like a copper salt) to complete the catalytic cycle. rsc.orgnih.gov This strategy has been successfully applied to the synthesis of highly substituted naphthalenes and naphthols from various precursors. acs.orgacs.org For example, rhodium-catalyzed oxidative coupling of arylboronic acids with alkynes proceeds in the presence of a copper-air oxidant system to produce annulated products. nih.govacs.org

Acid-Catalyzed Heterocyclization and Ring-Opening Mechanisms

The presence of hydroxyl groups on the naphthalene ring allows this compound to participate in acid-catalyzed reactions to form heterocyclic systems. The general mechanism for such heterocyclization reactions involves the protonation of one of the diol's hydroxyl groups by an acid catalyst, forming a good leaving group (water). This initiates an electrophilic attack on a suitable nucleophile.

In reactions with β-dicarbonyl compounds or α,β-unsaturated carbonyl compounds under acidic conditions, naphthalenediols are known to form substituted benzochromenes or naphthopyrylium salts. researchgate.net For this compound, a plausible mechanism for reaction with a generic β-dicarbonyl compound would proceed as follows:

Protonation: An acid catalyst (e.g., HCl, H₂SO₄) protonates one of the hydroxyl groups of the diol.

Dehydration & Carbocation Formation: The protonated hydroxyl group leaves as a water molecule, creating a resonance-stabilized carbocation on the naphthalene ring. The ethyl group at the 6-position can provide modest electronic stabilization to this intermediate through hyperconjugation and inductive effects.

Nucleophilic Attack: The enol form of the β-dicarbonyl compound acts as a nucleophile, attacking the carbocation.

Cyclization and Dehydration: Subsequent intramolecular cyclization, driven by the attack of the remaining hydroxyl group, followed by dehydration, leads to the formation of a pyrylium (B1242799) ring fused to the naphthalene system.

Acid-catalyzed ring-opening mechanisms typically apply to precursors or derivatives of this compound, such as a corresponding epoxide (e.g., 6-ethylnaphthalene-2,3-oxide). The acid-catalyzed opening of epoxide rings is a well-established process. libretexts.orgchimia.chmasterorganicchemistry.com The mechanism proceeds via protonation of the epoxide oxygen, which enhances the electrophilicity of the ring carbons. A nucleophile then attacks one of the carbons, leading to ring-opening. For an unsymmetrical epoxide, the nucleophile generally attacks the more substituted carbon, as it can better stabilize the developing positive charge in the transition state, a phenomenon that has characteristics of both Sɴ1 and Sɴ2 pathways. libretexts.orgmasterorganicchemistry.com The resulting product would be a trans-diol.

Mechanistic Insights into Benzannulation and Cycloaddition Reactions

Benzannulation and cycloaddition reactions are powerful methods for constructing the naphthalene skeleton itself rather than reactions of the final diol product. rsc.org

Benzannulation reactions provide a convergent route to create highly substituted naphthalenes from acyclic or simpler cyclic precursors. nih.govresearchgate.net For instance, the Asao-Yamamoto benzannulation combines a substituted 2-(phenylethynyl)benzaldehyde (B1589314) with an alkyne to form a 2,3-substituted naphthalene. nih.gov A precursor to this compound could be synthesized using this methodology, where the substituents on the starting materials are chosen to yield the desired ethyl and hydroxyl (or protected hydroxyl) groups at the correct positions. The mechanism typically involves the coordination of a catalyst (e.g., Cu(OTf)₂, ZnCl₂) to the carbonyl and alkyne moieties, followed by a cascade of cyclization and rearrangement steps. nih.gov Transition-metal-free methods using benzynes have also been developed for synthesizing functionalized naphthalenes. epa.gov

Cycloaddition reactions , particularly the Diels-Alder [4+2] cycloaddition, are fundamental in ring formation. However, the naphthalene system itself is a reluctant diene in Diels-Alder reactions. echemi.com The significant activation energy required is due to the loss of aromaticity in one of the benzene (B151609) rings during the transition state. echemi.com While the hydroxyl groups of this compound would modify the electronic properties of the ring system, they are generally insufficient to overcome this aromatic stabilization energy.

Nonetheless, cycloadditions can be achieved under specific circumstances:

Forced Conditions: Using highly reactive or sterically hindered dienophiles can promote the reaction. rsc.org

Photochemical Methods: Irradiation can be used to form a charge-transfer complex that facilitates the [4+2] cycloaddition. echemi.com

Supramolecular Catalysis: Encapsulating naphthalene within a self-assembled coordination cage can pre-organize the reactants and lower the entropic cost, enabling the Diels-Alder reaction to proceed even with unreactive aromatic compounds. researchgate.net

It is more common for a dihydronaphthalene precursor, which lacks full aromaticity, to act as the diene in a cycloaddition reaction to build a more complex polycyclic system.

Kinetics of Naphthalene Diol Formation and Transformation Reactions

The formation of naphthalenediols often occurs via enzymatic oxidation of naphthalene. Studies using human and rat liver microsomes show that naphthalene is metabolized to form 1,2-dihydro-1,2-naphthalenediol and 1-naphthol. wur.nl The ethyl group on this compound would likely influence the rate and regioselectivity of such enzymatic processes, but the fundamental kinetic behavior can be modeled on the parent compound.

The transformation of naphthalene diols is often studied in the context of their antioxidant activity, specifically their ability to undergo hydrogen atom transfer (HAT) to scavenge free radicals. The rate constants for these reactions are a direct measure of their antioxidant potency. A study on various diols, including 2,3-naphthalenediol, provides key kinetic data for reactions with radicals. canada.canih.gov

Below are interactive tables summarizing relevant kinetic data from related compounds. The presence of a C6-ethyl group is expected to have a minor electronic donating effect, potentially slightly increasing the rates of electrophilic reactions and hydrogen atom transfer compared to the unsubstituted 2,3-naphthalenediol.

Table 1: Michaelis-Menten Kinetic Parameters for Naphthalene Oxidation by Liver Microsomes This table presents kinetic data for the formation of naphthalene diol precursors from naphthalene, which serves as a model for the initial steps in the formation of substituted naphthalenediols.

SpeciesMetaboliteKm,app (µM)Vmax,app (pmol/min/mg protein)Intrinsic Clearance (Clint) (µl/min/mg protein)
Human1,2-Dihydro-1,2-naphthalenediol32 ± 131100 ± 19034
Human1-Naphthol13 ± 3180 ± 2014
Rat1,2-Dihydro-1,2-naphthalenediol12 ± 2110 ± 109.2
Rat1-Naphthol12 ± 2260 ± 2022
Data sourced from a study on the in vitro metabolism of naphthalene. wur.nl

Table 2: Rate Constants for Hydrogen Atom Transfer (HAT) from Naphthalene Diols This table shows the rate at which different diols react with radicals, indicating their antioxidant activity. 2,3-Naphthalenediol is the core structure of the subject compound.

Antioxidant CompoundReaction with DOPPH• Radical (kArOH/DOPPH•) (M-1s-1)Reaction with Peroxyl Radical (kinh) (x 104 M-1s-1)
Catechol6,300 ± 600110 ± 10
2,3-Naphthalenediol 1,300 ± 100 33 ± 3
3,5-di-tert-Butylcatechol23,000 ± 2,000320 ± 30
1,8-Naphthalenediol40,000 ± 4,000500 ± 50
Data sourced from a study on the antioxidant properties of naphthalenediols. canada.canih.gov DOPPH• is the 2,2-di(4-t-octylphenyl)-1-picrylhydrazyl radical.

Computational Chemistry and Theoretical Frameworks for 6 Ethylnaphthalene 2,3 Diol

Quantum Chemical Calculations of Molecular Structures and Energetics

Quantum chemical calculations are foundational in predicting the geometric and energetic properties of molecules. These methods solve approximations of the Schrödinger equation to determine electron distribution and energy, thereby providing a detailed picture of the molecule's characteristics. For naphthalene (B1677914) derivatives, a hierarchy of methods is available, ranging from computationally efficient semiempirical techniques to highly accurate but demanding ab initio and composite methodologies.

Density Functional Theory (DFT) has become the workhorse of computational chemistry for medium-sized organic molecules due to its excellent balance of accuracy and computational cost. mpg.de The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is one of the most widely used and validated functionals for studying organic systems, including naphthalene derivatives. grdspublishing.orgaalto.fi

In the study of a molecule such as 6-Ethylnaphthalene-2,3-diol, DFT calculations, particularly with the B3LYP functional, are employed to perform geometry optimization to find the most stable three-dimensional structure. grdspublishing.orgresearchgate.net These calculations also yield crucial energetic data, such as total energy, energies of frontier molecular orbitals (HOMO and LUMO), and dipole moments. nih.gov The choice of basis set, such as 6-31G(d,p) or the more extensive 6-311+G(d,p), is critical for obtaining reliable results. researchgate.netnih.govsmolecule.com Studies on related naphthalene compounds demonstrate that DFT methods can reliably predict structural parameters and electronic properties. aalto.firesearchgate.net For instance, investigations into various naphthalene derivatives have successfully used B3LYP to analyze their stability and reactivity. chemrevlett.comresearchgate.net

Table 4.1-1: Representative Properties Calculated for Naphthalene Derivatives Using DFT/B3LYP Note: This table is illustrative and based on typical values for related naphthalene compounds, not specific experimental or calculated values for this compound.

Calculated Property Typical Basis Set Description
Optimized Geometry 6-31G(d,p) Provides bond lengths, bond angles, and dihedral angles of the lowest energy conformation.
Total Energy 6-311++G(d,p) The total electronic energy of the molecule at its equilibrium geometry.
HOMO-LUMO Gap 6-311+G(d,p) The energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals, indicating chemical reactivity and electronic excitation energy. nih.gov
Dipole Moment 6-311++G(d,p) A measure of the molecule's overall polarity resulting from its charge distribution.
Mulliken Atomic Charges 6-311G(d,p) Provides an estimation of the partial charge on each atom in the molecule. researchgate.net

For higher accuracy in thermochemical data, such as enthalpies of formation, researchers turn to more computationally intensive ab initio composite methodologies. researchgate.net The Gaussian-n (Gn) theories, including G3B3 and G3MP2B3, are well-established model chemistries that approximate high-level correlation methods through a series of calculations at different levels of theory and basis sets. nih.govsemanticscholar.org

These methods are particularly valuable for polycyclic aromatic hydrocarbons (PAHs) and their derivatives. nih.govresearchgate.net The core of these methods includes a geometry optimization and vibrational frequency calculation, typically at the B3LYP/6-31G(d) level, followed by a series of single-point energy calculations with more sophisticated methods and larger basis sets. nih.gov The final energy is extrapolated to provide a result close to the exact solution of the Schrödinger equation. G3B3 and G3MP2B3 have been shown to predict enthalpies of formation for PAHs with average deviations from experimental values of approximately 3–6 kJ/mol and 4–8 kJ/mol, respectively. nih.gov

Table 4.1-2: Performance of G3-Type Composite Methods for Aromatic Hydrocarbons Source: Based on data from studies on polycyclic aromatic hydrocarbons. nih.gov

Method Key Features Mean Unsigned Deviation from Experiment (kJ/mol)
G3B3 Uses B3LYP for geometries and includes higher-level correlation corrections. More computationally expensive. ~3–6
G3MP2B3 A more economical version of G3B3, using MP2 for some correlation energy calculations. ~4–8

Semiempirical quantum mechanical methods, such as AM1, PM3, and the more recent PM7, offer a computationally faster alternative to DFT and ab initio approaches. mpg.denih.gov These methods simplify the complex integrals found in ab initio calculations by using parameters derived from experimental or high-level computational data. mpg.de

While less accurate for energetics and geometries, semiempirical methods are useful for preliminary conformational analysis of large molecules and for studying large sets of compounds where higher-level calculations would be prohibitive. grdspublishing.orgnih.gov For instance, the AM1 method has been used to optimize the geometry of numerous naphthalene derivatives before calculating their electronic excited states. acs.org Similarly, PM3 has been employed as an initial step in a multi-level computational protocol for studying naphthalene derivatives, followed by more accurate DFT optimization. grdspublishing.org These methods provide a practical entry point for the computational study of complex molecular systems.

Vibrational Spectroscopy Simulations and Analysis

Computational vibrational spectroscopy is a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. arxiv.orgnih.gov By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated that, when compared with experimental results, allows for a definitive assignment of spectral bands to specific molecular motions. americanpharmaceuticalreview.com

The prediction of IR and Raman spectra is most commonly performed using DFT, with the B3LYP functional being a popular choice. researchgate.netresearchgate.net The process involves first optimizing the molecular geometry and then calculating the second derivatives of the energy with respect to the atomic coordinates (the Hessian matrix). Diagonalizing this matrix yields the harmonic vibrational frequencies. nih.gov IR intensities are calculated from the derivatives of the dipole moment, while Raman activities are derived from the derivatives of the polarizability. scm.com

For naphthalene derivatives, theoretical spectra calculated at the B3LYP level show good agreement with experimental data, although the calculated frequencies are often systematically overestimated due to the harmonic approximation and basis set limitations. researchgate.net To correct this, a uniform or mode-specific scaling factor is typically applied. researchgate.net Such theoretical predictions are invaluable for distinguishing between isomers and identifying characteristic vibrations of functional groups, such as the O-H stretching of the diol groups and the various C-H and ring vibrations in this compound. researchgate.netresearchgate.net

Table 4.2-1: Illustrative Theoretical Vibrational Frequencies (cm⁻¹) for a Naphthalene Diol Structure Note: This table presents a hypothetical set of key vibrations based on literature for 2-Naphthalenol and other derivatives. researchgate.net Wavenumbers are unscaled.

Vibrational Mode Typical Calculated Frequency (cm⁻¹) Expected IR Intensity Expected Raman Activity
O-H Stretch ~3600-3700 Strong Weak
Aromatic C-H Stretch ~3050-3150 Medium Strong
Aliphatic C-H Stretch (Ethyl) ~2900-3000 Medium Strong
Naphthalene Ring C=C Stretch ~1550-1650 Medium-Strong Strong
C-O Stretch ~1250-1350 Strong Medium
O-H Bend ~1150-1250 Medium Weak
Ring C-H Out-of-Plane Bend ~750-900 Strong Weak

While frequency calculations provide the wavenumbers of vibrational modes, a more detailed understanding of the nature of these vibrations requires Potential Energy Distribution (PED) analysis. nih.gov PED analysis decomposes each normal mode of vibration into contributions from individual internal coordinates (such as bond stretches, angle bends, and torsions). researchgate.net

This technique allows for an unambiguous assignment of each calculated frequency. For example, a band around 1600 cm⁻¹ in a naphthalene derivative might be assigned as a "C=C ring stretching" mode if the PED analysis shows that this internal coordinate contributes more than 80% to the vibration. researchgate.net For complex molecules like this compound, where vibrational modes are often coupled (i.e., a single frequency results from a mix of several types of motion), PED is essential for an accurate interpretation of the vibrational spectrum. nih.govresearchgate.net

Conformational Flexibility Analysis

The conformational flexibility of this compound is primarily dictated by the rotation of its two key substituent groups: the ethyl group at the C6 position and the two hydroxyl groups at the C2 and C3 positions. The naphthalene core itself is a rigid, planar aromatic system, but the attached groups introduce several degrees of freedom that define the molecule's three-dimensional structure and potential energy surface.

The ethyl group (-CH₂CH₃) exhibits rotational freedom around the single bond connecting it to the naphthalene ring (C6-Cα) and the Cα-Cβ bond within the ethyl chain. Computational methods, such as molecular mechanics (MMP2) and density functional theory (DFT), are employed to analyze these rotations. nih.gov The rotation around the C6-Cα bond determines the orientation of the methyl group relative to the plane of the naphthalene ring. The energy barriers for this rotation are generally low, but certain conformations will be sterically favored. The most stable conformers would likely position the ethyl group to minimize steric clash with the peri-hydrogen at the C5 position. Studies on substituted naphthalenes have shown that even methyl groups can have a significant impact on the local geometry and energy barriers to rotation. oup.com

The flexibility of the 2,3-diol moiety is governed by the rotation of the hydrogen atoms of the hydroxyl groups around their respective C-O bonds. In 2,3-diols on an aromatic ring, a strong intramolecular hydrogen bond is expected to form between the adjacent hydroxyl groups (O₂-H···O₃ or O₃-H···O₂). This interaction significantly restricts the conformational freedom of the diol group, locking it into a nearly planar five-membered ring structure with the C2 and C3 atoms of the naphthalene core. This has been observed in theoretical studies of other naphthalenediols, where intramolecular hydrogen bonding plays a crucial role in stabilizing specific conformations. nih.govnih.gov The presence of this hydrogen bond reduces the number of accessible low-energy conformers for the diol portion of the molecule.

A complete conformational analysis would involve a systematic scan of the potential energy surface by rotating the dihedral angles associated with the ethyl group while considering the fixed, hydrogen-bonded conformation of the diol group. The results of such an analysis, typically presented as a potential energy surface map, would identify the global minimum energy conformation and any other low-energy local minima that could be populated at room temperature.

Table 1: Key Dihedral Angles for Conformational Analysis of this compound

Dihedral AngleDescriptionExpected Influence on Conformation
C5-C6-Cα-CβRotation of the ethyl group relative to the naphthalene ringDefines the primary orientation of the ethyl substituent; influenced by steric hindrance from the peri-hydrogen.
C6-Cα-Cβ-HRotation of the terminal methyl groupGenerally a low energy barrier, resulting in near-free rotation at room temperature.
C1-C2-O2-HRotation of the C2-hydroxyl protonLargely fixed due to strong intramolecular hydrogen bonding with the C3-hydroxyl group.
C4-C3-O3-HRotation of the C3-hydroxyl protonLargely fixed due to strong intramolecular hydrogen bonding with the C2-hydroxyl group.

Molecular Orbital Theory and Electronic Structure Analysis

Molecular Orbital (MO) theory provides a detailed description of the electronic structure of this compound by treating electrons as being distributed over the entire molecule in a series of molecular orbitals, each with a specific energy level. wikipedia.orgck12.org These orbitals are typically calculated as linear combinations of atomic orbitals (LCAO) using quantum mechanical methods like DFT. The analysis of these orbitals, particularly the frontier orbitals, is fundamental to understanding the molecule's reactivity, electronic transitions, and other chemical properties. unizin.org

The electronic structure of this compound is a composite of the π-system of the naphthalene core and the σ-framework, influenced by its substituents. The ethyl group at C6 is an electron-donating group (EDG) through hyperconjugation and inductive effects. The hydroxyl groups at C2 and C3 are also strong EDGs, donating electron density to the aromatic system via resonance (p-π conjugation) and withdrawing density via induction. The net effect of these substituents is an increase in the electron density of the naphthalene ring system compared to the unsubstituted parent molecule, which in turn affects the energies and distributions of the molecular orbitals.

Frontier Molecular Orbitals (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The HOMO represents the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital most likely to accept electrons (acting as an electrophile). uomustansiriyah.edu.iq

For this compound, the electron-donating nature of the ethyl and diol substituents would be expected to raise the energy of the HOMO and alter its spatial distribution. Compared to unsubstituted naphthalene, the HOMO of this compound will be higher in energy, making the molecule more susceptible to oxidation and electrophilic attack. The electron density of the HOMO is predicted to be concentrated on the substituted ring, particularly on the carbon atoms bearing the hydroxyl groups (C2, C3) and ortho/para positions relative to the activating substituents.

The LUMO, conversely, represents the distribution of an accepted electron. Its energy and localization are also influenced by the substituents. The HOMO-LUMO energy gap is a critical parameter that correlates with the chemical reactivity and kinetic stability of a molecule. A smaller HOMO-LUMO gap generally implies higher reactivity. The presence of strong electron-donating groups on the naphthalene ring is expected to decrease the HOMO-LUMO gap, rendering this compound more reactive than naphthalene itself.

Table 2: Predicted FMO Characteristics for this compound

OrbitalPredicted Energy LevelPredicted Localization of Electron DensityImplication for Reactivity
HOMO Higher than naphthalenePrimarily on the diol-substituted ring (C2, C3) and activated positions.Site of electrophilic attack and oxidation.
LUMO Similar to or slightly lower than naphthaleneDistributed across the naphthalene π-system.Site of nucleophilic attack and reduction.
HOMO-LUMO Gap Smaller than naphthalene-Increased overall chemical reactivity.

Mapped Molecular Electrostatic Potential (MEP) Investigations

A Molecular Electrostatic Potential (MEP) map is a visualization of the electrostatic potential on a constant electron density surface of a molecule. libretexts.org It provides a guide to the molecule's charge distribution and is invaluable for predicting sites of electrophilic and nucleophilic attack, as well as intermolecular interactions like hydrogen bonding. researchgate.netwolfram.com On a standard MEP map, regions of negative potential (shown in red/yellow) correspond to electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are targets for nucleophiles.

For this compound, the MEP map would show significant negative electrostatic potential localized around the oxygen atoms of the diol functionality due to their high electronegativity and the presence of lone pairs. These red regions highlight the primary sites for interaction with electrophiles and hydrogen bond donors. A region of high positive potential (blue) would be expected around the acidic hydrogen atoms of the hydroxyl groups, indicating their propensity to act as hydrogen bond donors or be abstracted by a strong base. The aromatic rings would exhibit a moderately negative potential (often green or yellow-green), characteristic of π-systems, with the electron density being slightly higher on the ring bearing the electron-donating hydroxyl groups. The ethyl group, being relatively non-polar, would show a near-neutral potential.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry provides powerful tools for modeling the step-by-step mechanism of chemical reactions involving this compound. By calculating the energies of reactants, products, intermediates, and transition states, it is possible to map out the entire potential energy surface for a given reaction, such as electrophilic aromatic substitution or oxidation. acs.org

For an electrophilic substitution reaction, modeling would begin with the formation of a π-complex between the electrophile and the naphthalene π-system. rsc.org The reaction would then proceed through a high-energy transition state to form a resonance-stabilized carbocation intermediate known as a σ-complex or arenium ion. dalalinstitute.com The location of the initial attack is determined by the stability of the resulting transition state and arenium ion. The activating effects of the hydroxyl and ethyl groups would strongly favor attack on the substituted ring. The final step is the deprotonation of the arenium ion, which restores aromaticity and yields the substituted product.

Transition State (TS) characterization is a crucial part of this modeling. A TS represents the highest energy point along the minimum energy path between a reactant and an intermediate. It is identified computationally as a first-order saddle point on the potential energy surface, having exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. The energy difference between the reactants and the TS defines the activation energy (Ea) of the reaction, which is the primary determinant of the reaction rate. Theoretical studies on the oxidation of naphthalene have successfully used such methods to determine reaction kinetics and product branching ratios. nih.govnih.gov For this compound, the activation energies for different pathways would be calculated to predict the regioselectivity of a reaction.

Development and Application of Group Additivity Schemes for Thermochemical Predictions

Group additivity methods, most notably Benson's Group Additivity method, are empirical techniques used to estimate the thermochemical properties of molecules, such as the standard enthalpy of formation (ΔfH°), entropy (S°), and heat capacity (Cp). wikipedia.org The core principle is that these properties can be approximated by summing the contributions of individual chemical groups within the molecule. nih.gov This approach is significantly faster than performing high-level quantum chemistry calculations, especially for large molecules.

To predict the enthalpy of formation for this compound, the molecule would first be dissected into its constituent groups. Each group's contribution, derived from experimental data of many related compounds, is then summed. nist.gov For aromatic systems like naphthalene, specific groups that account for the fused ring structure are required.

The groups for this compound would include:

Groups for the naphthalene core (e.g., Cb-(H), Cb-(Cb), Cbf-(Cbf)₂, etc., where Cb is an aromatic carbon and Cbf is a fused aromatic carbon).

A group for the ethyl substituent: Cb-(C).

Groups for the diol substituents: two Cb-(O) groups.

Groups for the ethyl chain: C-(Cb)(H)₂ and C-(C)(H)₃.

Groups for the hydroxyls: two O-(Cb)(H) groups.

Corrections for non-nearest-neighbor interactions, such as the ortho relationship of the two hydroxyl groups, may also be necessary to achieve higher accuracy. While group additivity provides a valuable estimation, its accuracy is limited by the availability and quality of the underlying experimental data for the required groups. nih.govsemanticscholar.org

Table 3: Hypothetical Group Additivity Calculation for ΔfH° (gas, 298 K) of this compound

NumberGroupDescriptionHypothetical Contribution (kJ/mol)Total (kJ/mol)
4Cb-(H)Aromatic C-H13.855.2
1Cb-(Cb)Aromatic C bonded to another aromatic C23.023.0
1Cb-(C)Aromatic C bonded to an aliphatic C23.023.0
2Cb-(O)Aromatic C bonded to an O-28.5-57.0
2Cbf-(Cbf)₂Fused aromatic C21.843.6
1C-(Cb)(H)₂Aliphatic C bonded to aromatic C-20.9-20.9
1C-(C)(H)₃Methyl group-42.2-42.2
2O-(Cb)(H)Phenolic O-H-158.7-317.4
1Ortho CorrectionCorrection for adjacent -OH groups25.025.0
Total Estimated ΔfH° (gas) -267.7
Note: These values are illustrative, based on published data for similar groups, and do not represent an experimental value.

Theoretical Models of Intermolecular Interactions (e.g., Hydrogen Bonding)

The hydroxyl groups of this compound are capable of engaging in significant intermolecular and intramolecular interactions, primarily through hydrogen bonding. These interactions are critical in determining the molecule's physical properties (e.g., melting point, boiling point, solubility) and its role in supramolecular chemistry.

Intramolecular Hydrogen Bonding: As previously mentioned, the ortho-positioning of the two hydroxyl groups at C2 and C3 strongly favors the formation of an intramolecular hydrogen bond. Theoretical calculations on related naphthalenediols and catechols have shown that this interaction significantly stabilizes the molecule. canada.caacs.org This intramolecular bond involves the donation of a proton from one hydroxyl group to the lone pair of the adjacent oxygen atom, creating a stable, quasi-five-membered ring. This interaction has several consequences:

Conformational Rigidity: It locks the diol moiety into a specific planar conformation.

Altered Acidity: The hydroxyl proton involved in the hydrogen bond becomes less acidic, while the "free" proton of the donating oxygen becomes more acidic.

Modified Reactivity: The intramolecular bond can influence the O-H bond dissociation enthalpy (BDE), which is a key parameter in antioxidant activity. Studies on naphthalenediols have shown that this bonding stabilizes the radical formed after hydrogen atom transfer, enhancing antioxidant potential. acs.org

Intermolecular Hydrogen Bonding: While one hydrogen bond is formed intramolecularly, the molecule can still participate in intermolecular hydrogen bonding. The remaining "free" hydrogen on one hydroxyl group and the lone pairs on both oxygen atoms can act as hydrogen bond donors and acceptors, respectively, with other molecules of this compound or with solvent molecules. This can lead to the formation of dimers or larger aggregates in the solid state or in non-polar solvents. Theoretical models like Atoms in Molecules (AIM) and Natural Bond Orbital (NBO) analysis are used to quantify the strength and nature of these hydrogen bonds by analyzing electron density at bond critical points and orbital-orbital interactions. nih.govmdpi.com In a crystal structure, these intermolecular interactions would dictate the packing arrangement of the molecules.

Advanced Spectroscopic Characterization of 6 Ethylnaphthalene 2,3 Diol and Its Synthetic Intermediates

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, the connectivity and chemical environment of each atom can be mapped out.

Proton (¹H) NMR spectroscopy provides information on the number, environment, and neighboring protons for each unique proton in a molecule. In the context of 6-ethylnaphthalene-2,3-diol and its precursors, ¹H NMR is instrumental in tracking the introduction and modification of the ethyl group and the aromatic protons.

For instance, in the analysis of a synthetic intermediate, specific chemical shifts (δ) and coupling constants (J) reveal the positions of protons on the naphthalene (B1677914) core and the ethyl side chain. Aromatic protons typically resonate in the downfield region (δ 7.0-8.5 ppm), with their splitting patterns indicating their relative positions. The ethyl group protons appear more upfield, with the methylene (B1212753) (-CH2-) protons showing a quartet and the methyl (-CH3) protons a triplet, a characteristic pattern for an ethyl group attached to an aromatic ring. The integration of these signals confirms the number of protons in each environment.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a spectrum of the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, with its chemical shift indicating its electronic environment (e.g., aromatic, aliphatic, attached to an electronegative atom).

For this compound, the ¹³C NMR spectrum would be expected to show distinct signals for the ten carbon atoms of the naphthalene ring system and the two carbons of the ethyl group. The carbons bearing the hydroxyl groups (C-2 and C-3) would be shifted significantly downfield due to the deshielding effect of the oxygen atoms. The ethyl group carbons would appear in the upfield aliphatic region. While specific data for this compound is not available, predicted ¹³C NMR spectra for similar diol compounds can be found in databases. np-mrd.orghmdb.ca For a related compound, 6-ethyl-1,2,3,4-tetrahydronaphthalene, the carbon signals have been reported. nih.gov The chemical shifts in ¹³C NMR are typically reported relative to a standard like tetramethylsilane (B1202638) (TMS). rsc.org

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Fingerprinting

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. These vibrations are specific to the types of bonds and functional groups present, providing a unique "fingerprint" for a compound.

ATR-FTIR spectroscopy is a widely used technique for obtaining the infrared spectrum of a solid or liquid sample. Key vibrational bands expected for this compound would include a broad O-H stretching band in the region of 3200-3600 cm⁻¹ due to the hydroxyl groups, C-H stretching vibrations for the aromatic and ethyl groups (around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively), and C=C stretching vibrations for the aromatic ring in the 1450-1600 cm⁻¹ region. researchgate.net The presence of these characteristic bands would confirm the presence of the hydroxyl and ethyl functionalities on the naphthalene core. While a specific spectrum for this compound is not provided, extensive libraries of FT-IR spectra for organic compounds are available for comparison. thermofisher.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of a compound and, through fragmentation analysis, offers clues about its structure. High-resolution mass spectrometry (HRMS) can determine the elemental composition of a molecule with high accuracy. rsc.org

For this compound (C₁₂H₁₂O₂), the expected exact mass would be approximately 188.0837 g/mol . In an MS experiment, a molecular ion peak [M]⁺ or a protonated molecule peak [M+H]⁺ corresponding to this mass would be observed. The fragmentation pattern would likely involve the loss of the ethyl group or water molecules, providing further structural confirmation. For example, in the mass spectrum of the related compound 2,3-dihydroxynaphthalene, a strong molecular ion peak is observed at m/z 160. chemicalbook.com The metabolism of 2-ethylnaphthalene (B165323) has been studied using GC-MS, revealing fragmentation patterns that help identify various metabolites. wur.nl

UV-Visible and Fluorescence Spectroscopy for Electronic Transitions

UV-Visible and fluorescence spectroscopy probe the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state. libretexts.orgtechnologynetworks.com The subsequent emission of light as the molecule returns to the ground state is known as fluorescence. nih.gov

The UV-Vis absorption spectrum of this compound is expected to be characteristic of a substituted naphthalene system. Naphthalene itself exhibits strong absorption bands in the ultraviolet region. acs.org The presence of hydroxyl and ethyl groups will cause shifts in the absorption maxima (λ_max) and changes in the molar absorptivity (ε). uga.edu The electronic transitions are typically π → π* transitions within the aromatic system.

Fluorescence spectroscopy can provide further information about the electronic structure and environment of the molecule. Naphthalene and its derivatives are known to be fluorescent. researchgate.net The emission spectrum of this compound would likely show a characteristic emission wavelength that is longer than its absorption wavelength (a phenomenon known as Stokes shift). The fluorescence quantum yield and lifetime are sensitive to the molecular structure and the surrounding environment.

Hyphenated Techniques for Comprehensive Analysis (e.g., LC/MS, GC/MS)

Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are indispensable tools for the analysis of complex mixtures and the definitive identification of chemical compounds. ajrconline.orgactascientific.com For the analysis of this compound and its intermediates, Liquid Chromatography-Mass Spectrometry (LC/MS) and Gas Chromatography-Mass Spectrometry (GC/MS) are particularly powerful. nih.gov

Liquid Chromatography-Mass Spectrometry (LC/MS)

LC/MS combines the high-resolution separation capabilities of High-Performance Liquid Chromatography (HPLC) with the sensitive and selective detection of mass spectrometry. ajrconline.org This technique is exceptionally well-suited for the analysis of non-volatile and thermally labile compounds, a category into which this compound and many of its hydroxylated intermediates fall. actascientific.com

In a typical LC/MS analysis of a sample containing this compound, the mixture would first be separated on an HPLC column. A reversed-phase column, such as a C18 column, would likely be employed, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. nih.govresearchgate.net The gradient of the mobile phase can be optimized to achieve the best separation of the target compound from its precursors and potential byproducts.

Following separation, the eluent from the HPLC is introduced into the mass spectrometer. An electrospray ionization (ESI) source is commonly used for polar molecules like diols, as it can generate molecular ions with minimal fragmentation. nih.gov The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), providing a mass spectrum that can confirm the molecular weight of the compound. For more detailed structural information, tandem mass spectrometry (MS/MS) can be utilized. nih.gov In this technique, the molecular ion of interest is selected, fragmented, and the resulting fragment ions are analyzed, providing a unique fragmentation pattern that can be used for definitive identification.

Gas Chromatography-Mass Spectrometry (GC/MS)

GC/MS is another powerful hyphenated technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. nih.gov It is ideal for the analysis of volatile and thermally stable compounds. actascientific.com While this compound itself has hydroxyl groups that reduce its volatility, it can be analyzed by GC/MS after a derivatization step. actascientific.comnih.gov

Derivatization, such as silylation, converts the polar hydroxyl groups into less polar and more volatile silyl (B83357) ethers. nih.gov This allows the compound to be readily vaporized and passed through the GC column. The separation in GC is based on the compound's boiling point and its interaction with the stationary phase of the column.

Once separated, the compound enters the mass spectrometer, where it is typically ionized by electron ionization (EI). EI is a higher-energy ionization technique that causes extensive fragmentation of the molecule. scispace.com The resulting mass spectrum is a fingerprint of the molecule, with a characteristic pattern of fragment ions that can be compared to spectral libraries for positive identification. researchgate.net This detailed fragmentation pattern is highly valuable for elucidating the structure of unknown compounds and for distinguishing between isomers.

Table 1: Illustrative LC/MS Parameters for the Analysis of Naphthalenediol Compounds

ParameterValue/Condition
Chromatography System High-Performance Liquid Chromatography (HPLC)
Column C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient of Acetonitrile and Water (with 0.1% Formic Acid)
Flow Rate 0.5 mL/min
Injection Volume 5 µL
Mass Spectrometry System Triple Quadrupole or Time-of-Flight (TOF)
Ionization Source Electrospray Ionization (ESI), Positive or Negative Mode
Scan Mode Full Scan and Product Ion Scan (for MS/MS)

Table 2: Example GC/MS Parameters for the Analysis of Derivatized Hydroxylated PAHs

ParameterValue/Condition
Chromatography System Gas Chromatograph (GC)
Column Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium
Injection Mode Splitless
Temperature Program Initial temp. 80°C, ramp to 300°C
Derivatization Agent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
Mass Spectrometry System Quadrupole Mass Analyzer
Ionization Source Electron Ionization (EI), 70 eV
Scan Range 50-550 m/z

Thermal Analysis Techniques (e.g., TG-DTG-DSC) for Material Characterization

Thermal analysis techniques are used to study the physical and chemical properties of materials as a function of temperature. For a compound like this compound, techniques such as Thermogravimetric Analysis (TGA), Derivative Thermogravimetry (DTG), and Differential Scanning Calorimetry (DSC) can provide valuable information about its thermal stability, decomposition behavior, and phase transitions. researchgate.nettandfonline.com

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as it is heated at a controlled rate. This technique is particularly useful for determining the thermal stability of a compound. The TGA curve of this compound would show the temperature at which the compound begins to decompose, as indicated by a loss of mass. The analysis can be performed in an inert atmosphere (e.g., nitrogen) to study thermal decomposition or in an oxidative atmosphere (e.g., air) to study oxidative degradation. The resulting thermogram provides information on the onset temperature of decomposition, the temperature of maximum decomposition rate, and the percentage of residual mass at the end of the analysis. tandfonline.com

Derivative Thermogravimetry (DTG)

The DTG curve is the first derivative of the TGA curve, representing the rate of mass change with respect to temperature ( dm/dT ). DTG curves are useful for clearly identifying the temperatures at which the rate of mass loss is at its maximum. This can help in distinguishing between overlapping decomposition steps and provides a more precise temperature for the decomposition event.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. DSC is used to detect thermal transitions such as melting, crystallization, and glass transitions. For this compound, a DSC analysis would show an endothermic peak corresponding to its melting point. The area under this peak is proportional to the enthalpy of fusion. The DSC curve can also reveal information about the purity of the compound, as impurities tend to broaden the melting peak and lower the melting point.

By combining these thermal analysis techniques, a comprehensive thermal profile of this compound can be obtained. This information is crucial for understanding the material's behavior at elevated temperatures, which is important for its handling, storage, and potential applications.

Table 3: Expected Thermal Analysis Data for a Hypothetical Naphthalenediol Compound

Analysis TypeParameterObservation
DSC Melting Point (Tm)Endothermic peak indicating the temperature of melting.
Enthalpy of Fusion (ΔHf)Calculated from the area of the melting peak.
TGA Onset of Decomposition (Tonset)Temperature at which significant mass loss begins.
Major Decomposition StepsOne or more distinct steps in the TGA curve.
DTG Peak Decomposition Temperature (Tpeak)Temperature of the maximum rate of mass loss for each step.

Functionalization and Derivatization of 6 Ethylnaphthalene 2,3 Diol for Advanced Materials Science

Design and Synthesis of Naphthalenediol-based Ligands for Catalysis

Naphthalenediol moieties are integral to the design of sophisticated ligands for homogeneous catalysis. Their structural rigidity and the reactivity of their hydroxyl groups allow for the construction of precise coordination environments around a metal center, influencing both the activity and selectivity of the catalyst.

A key area in catalysis is the synthesis of molecules with a specific three-dimensional arrangement, a field known as asymmetric catalysis. Naphthalenediols, particularly 1,1'-Bi-2-naphthol (BINOL), are foundational in creating chiral ligands for this purpose. mdpi.comarkat-usa.org The chirality of BINOL arises not from a stereogenic carbon atom but from axial chirality (atropisomerism) due to the restricted rotation around the C-C single bond connecting the two naphthalene (B1677914) rings. arkat-usa.orgencyclopedia.pub

These chiral backbones are used to synthesize a wide array of ligands and catalysts. mdpi.com For instance, BINOL can be derivatized into chiral phosphoric acids by reacting with phosphorus oxychloride; these acids are highly effective organocatalysts. mdpi.comarkat-usa.org Furthermore, BINOL derivatives serve as crucial ligands for various metal-catalyzed asymmetric reactions. mdpi.com Metal complexes involving iron, copper, and gold with BINOL-derived ligands have been developed for reactions like asymmetric oxidative coupling and carboalkoxylation, achieving high yields and excellent enantioselectivity. mdpi.comencyclopedia.pubrsc.org The development of these catalysts often involves creating C,O-chelated complexes where the naphthalenediol ligand binds to the metal center through both an oxygen and a carbon atom. rsc.org

Table 1: Examples of Naphthalenediol-Based Chiral Catalysts and Applications

Catalyst System Naphthalenediol Base Metal Reaction Type Enantiomeric Excess (ee)
Fe(II)-diphosphine oxide 2-Naphthol derivatives Fe(II) Enantioselective aerobic coupling 60-85% mdpi.comencyclopedia.pub
Macrocyclic complex 2-Naphthol derivatives Cu(II) Asymmetric oxidative coupling 68-74% mdpi.comencyclopedia.pub
C,O-chelated complex BINOL derivatives Au(III) Asymmetric carboalkoxylation Up to 99% rsc.org

This table presents data on various naphthalenediol-based catalyst systems used in asymmetric synthesis.

Pincer complexes are a class of organometallic compounds where a ligand binds to a central metal atom via three donor sites in a meridional fashion, creating a highly stable structure. researchgate.netmdpi.com This stability and the ability to tune the ligand's electronic and steric properties make pincer complexes highly effective homogeneous catalysts for a variety of organic transformations. researchgate.netmdpi.comnih.gov

Researchers have successfully synthesized non-symmetric POCOP-type pincer complexes using a 1,7-naphthalenediol backbone. researchgate.net In these ligands, the naphthalene core serves as the central aromatic linker for the phosphinite "arms" (the 'P' in POCOP) that chelate the metal. The synthesis involves the condensation of ligand precursors followed by treatment with a metal salt, such as NiCl₂ or a palladium source, to yield the final pincer complex. researchgate.net These naphthalenediol-derived pincer complexes, particularly those with palladium, have demonstrated excellent performance in Suzuki-Miyaura C-C cross-coupling reactions. researchgate.netmdpi.com

Table 2: Naphthalenediol-Based Pincer Complexes for Catalysis

Naphthalenediol Derivative Pincer Ligand Type Metal Center Catalytic Application
1,7-Naphthalenediol Non-symmetric POCOP Ni(II) Suzuki-Miyaura C-C cross-coupling researchgate.netmdpi.com

This table summarizes the development of pincer complexes from naphthalenediol derivatives.

Naphthalenediol Derivatives in Polymer Chemistry

The incorporation of naphthalene rings into polymer backbones imparts desirable properties such as high thermal stability, rigidity, and unique optical characteristics. Naphthalenediols are valuable monomers in this field, enabling the synthesis of advanced polymers for diverse applications.

Naphthalene-containing polymers can be synthesized using hydroxyl-functionalized naphthalene groups as precursor molecules. google.com In a typical approach, two naphthalenediol units are first reacted with a bridging molecule to form a dimer. google.com This dimer then undergoes polymerization, often with a second bridging molecule, to create the final polymer chain. google.com

The synthesis conditions for these polymers can be controlled to target specific properties. Polymerization reactions are often conducted at temperatures ranging from 50°C to 300°C and can proceed under vacuum or at atmospheric pressure. google.com The resulting naphthalene-containing polymers exhibit high thermal stability, with degradation temperatures often between 150°C and 500°C, and glass transition temperatures (Tg) ranging from 50°C to 200°C. google.com

Table 3: Properties of Polymers Synthesized from Naphthalene-Based Dimers

Naphthalene-Based Dimer Example Polymer Property Value
1,1′-methylene-bis(naphthalen-2-ol) Melting Temperature (Tm) 204.2°C google.com
General Naphthalene Polymer Glass Transition Temp. (Tg) 50°C - 200°C google.com
General Naphthalene Polymer Degradation Temperature 150°C - 500°C google.com

This table highlights the thermal and physical properties of polymers derived from naphthalenediol-based monomers.

Porous organic polymers (POPs) are a class of materials characterized by their high surface areas, low densities, and tunable pore structures. researchgate.netmdpi.commdpi.com These features make them excellent candidates for applications in gas storage and environmental remediation, such as the adsorption of pollutants. mdpi.comrsc.org POPs are typically synthesized through polycondensation reactions between multifunctional monomers. mdpi.commdpi.com

The introduction of naphthalene moieties into the polymer framework can enhance adsorption properties. mdpi.com For example, naphthalene-based polyaminal networks, prepared through the polycondensation of a naphthaldehyde derivative with melamine, have shown effective uptake of CO₂ and heavy metals. mdpi.com The π-electron-rich naphthalene units within the porous structure contribute to favorable interactions with adsorbate molecules. mdpi.com The properties of POPs, such as surface area and pore volume, are critical to their function and are determined by the monomers and synthetic conditions used. rsc.org

Table 4: Characteristics of Naphthalene-Containing Porous Organic Polymers

Polymer Name Monomers BET Surface Area (m²/g) Application
Naphthalene-based polyaminal network α-Naphthaldehyde, Melamine - CO₂ and heavy metal adsorption mdpi.com
Azo-POP-1 Polynitro monomers High Aniline adsorption rsc.org

This table provides examples of porous organic polymers and their applications in adsorption, highlighting the role of aromatic building blocks.

Liquid crystalline polymers (LCPs) are a class of materials that exhibit properties of both liquids and solid crystals. researchgate.netzeusinc.com They are typically composed of rigid-rod aromatic main chains, which can self-align to form ordered domains, leading to materials with high strength and thermal stability. researchgate.netnih.gov

The incorporation of naphthalene derivatives, including naphthalenediols, is a key strategy in the design of LCPs. google.com These naphthalene units can act as "crankshaft" moieties, introducing a kink in the otherwise linear polymer chain. nih.gov This structural disruption can effectively lower the polymer's melting point without sacrificing its desirable liquid crystalline properties, thus improving its processability. nih.govgoogle.com A well-known commercial LCP, Vectra® A950, is a random copolyester of para-hydroxybenzoic acid (HBA) and 2,6-hydroxynaphthoic acid (HNA), demonstrating the successful application of naphthalene rings in LCP design. nih.gov

Table 5: Naphthalene Derivatives in Liquid Crystalline Polymers

LCP Type Naphthalene-Containing Monomer Effect of Naphthalene Unit
Aromatic Copolyester 2,6-Hydroxynaphthoic acid (HNA) Forms melt-processable LCP with high performance zeusinc.comnih.gov
Aromatic Copolyester Naphthalene diols, Naphthalene dicarboxylic acids Depresses polymer melting point, improving processability google.com

This table illustrates the role of naphthalene-based monomers in designing and modifying the properties of liquid crystalline polymers.

Application of Naphthalenediols in Dye and Pigment Synthesis

Naphthalenediols, including isomers like 2,3-dihydroxynaphthalene, are valuable intermediates in the synthesis of dyes and pigments. medchemexpress.com Their utility stems from the reactive hydroxyl groups on the naphthalene ring, which can act as coupling sites or be converted into other functional groups to create chromophores. Various isomers of naphthalenediol are employed in the production of dyes, fluorescent whiteners, and pigments. medchemexpress.comchemicalbook.com

The synthesis of azo dyes, a major class of synthetic colorants, often involves the reaction of a diazonium salt with a coupling component. Naphthalenediols are effective coupling agents. researchgate.net For instance, 2,6-naphthalenediol couples with diazotized anilines at the 1-position in acidic conditions or at the 1,5-positions under alkaline conditions to form azo dyes. chemicalbook.com The hydroxyl groups enhance the electron density of the aromatic system, facilitating electrophilic substitution by the diazonium ion. The position of these groups and other substituents, such as the ethyl group in 6-ethylnaphthalene-2,3-diol, can influence the final color, solubility, and fastness properties of the dye.

Beyond azo dyes, naphthalenediols serve as precursors for high-performance pigments. For example, they are used in the synthesis of diketo-pyrrolo-pyrrole (DPP) pigments, which are known for their brilliant red shades and exceptional stability. scispace.com The core structure can be modified to tune the pigment's properties for specific applications, such as color filters in liquid crystal displays (LCDs). scispace.com

Table 1: Naphthalenediol Isomers in Dye and Pigment Synthesis

Naphthalenediol IsomerApplication in Dyes/PigmentsReference
1,3-NaphthalenediolIntermediate for various dyes and pigments through reactions like etherification and esterification.
1,5-NaphthalenediolUsed as a dye intermediate. dyestuffintermediates.com dyestuffintermediates.com
2,3-NaphthalenediolEmployed in making dyes and pigments. medchemexpress.com medchemexpress.com
2,6-NaphthalenediolUsed to produce various dyes, pigments, and fluorescent whiteners. chemicalbook.comlookchem.com chemicalbook.comlookchem.com
2,7-NaphthalenediolActs as an aesthetic enhancer in hair dyes. specialchem.com specialchem.com

Naphthalenediol-based Probes and Sensors in Biotechnology

The inherent fluorescence of the naphthalene core makes naphthalenediol derivatives excellent candidates for developing probes and sensors for biological applications. By attaching specific recognition moieties to the naphthalenediol platform, scientists can create chemosensors that signal the presence of target analytes through changes in their fluorescence.

A notable strategy involves creating bis(salamo)-type ligands from a naphthalenediol base. These complex structures can act as highly selective fluorescent sensors for metal ions and anions. For instance, a naphthalenediol-based bis(salamo)-type probe was developed to detect Zn²⁺ ions with high selectivity over other metal ions. nih.gov This sensor exhibited a significant fluorescence enhancement upon binding to zinc. The resulting complex could then be used in a relay recognition process to detect cyanide (CN⁻) ions, which would quench the fluorescence. nih.govresearchgate.net This "off-on-off" mechanism provides a sophisticated method for detecting multiple analytes in a controlled sequence.

Another significant application is the detection of crucial biothiols like glutathione (B108866) (GSH). Derivatives of naphthalene-2,3-diol, specifically naphthalene-2,3-dicarboxaldehyde (NDA), have been synthesized to act as fluorescent probes for GSH. thno.orgnih.gov These probes react with GSH to produce a highly fluorescent product, allowing for the quantification of GSH in living cells. thno.org The introduction of substituents onto the naphthalene ring, such as a methoxy (B1213986) group in 6-methoxynaphthalene-2,3-dicarbaldehyde (MNDA) or a fluorine atom in 6-fluoronaphthalene-2,3-dicarbaldehyde (FNDA), allows for the fine-tuning of the probes' photophysical properties and sensing capabilities. thno.orgnih.gov The MNDA probe, for example, is suitable for two-photon microscopy, enabling deeper tissue imaging. nih.gov The ethyl group at the 6-position of the target compound would similarly modulate these properties.

Table 2: Examples of Naphthalenediol-Based Probes

Probe BaseTarget AnalyteSensing MechanismReference
Naphthalenediol-bis(salamo)Zn²⁺Fluorescence enhancement ("Turn-on"). nih.gov nih.gov
Zn²⁺-Naphthalenediol-bis(salamo) complexCN⁻Fluorescence quenching ("Turn-off"). nih.govresearchgate.net nih.govresearchgate.net
Naphthalene-2,3-dicarboxaldehyde (NDA)Glutathione (GSH)Reaction leads to fluorescent product ("Turn-on"). thno.orgnih.gov thno.orgnih.gov
Naphthalenediol-bis(salamo)B₄O₇²⁻~150-fold fluorescence enhancement. d-nb.info d-nb.info

Development of Electrochemical and Optoelectronic Materials

The conjugated π-system of the naphthalene ring is a fundamental building block for organic electronic materials. Naphthalenediols can serve as precursors for larger, more complex structures used in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs).

A key class of materials derived from these precursors is naphthalene diimides (NDIs). NDI-based conjugated polymers are among the most promising n-type (electron-transporting) organic semiconductors. rsc.org The synthesis of these polymers often starts from naphthalenetetracarboxylic acids or their dianhydrides, which can be prepared from naphthalenediols through oxidation and subsequent reactions. The resulting NDI core is highly electron-deficient, facilitating efficient electron transport.

The properties of NDI-based materials can be precisely controlled by attaching different substituents to the nitrogen atoms of the imide groups and to the naphthalene core itself. rsc.orgscience.gov This is directly analogous to having a 6-ethyl substituent on the original diol. These modifications influence the material's solubility, molecular packing in the solid state, and ultimately, its charge carrier mobility. science.gov For example, N,N'-bis(4-trifluoromethoxybenzyl) naphthalene-1,4,5,8-tetracarboxylic acid diimide (NDI-BOCF3) exhibits excellent air-stable electron mobility as high as 0.7 cm²/V·s, making it suitable for practical electronic applications. science.gov The study of the electronic structures of naphthalenediols provides a theoretical foundation for understanding how substitutions impact the mobility of π-electrons, guiding the design of new and improved organic semiconductors. oup.com

Conclusion and Future Research Perspectives on 6 Ethylnaphthalene 2,3 Diol

Summary of Key Academic Contributions and Discoveries

A comprehensive review of existing academic literature reveals that dedicated research focusing specifically on 6-Ethylnaphthalene-2,3-diol is exceptionally scarce. There are no significant, dedicated studies detailing its synthesis, characterization, or application. The compound is primarily known as a chemical entity, but it has not been the subject of major academic investigation.

However, the broader classes of related compounds, namely naphthalenediols and ethylnaphthalenes, have been explored. Research on various naphthalenediol isomers has established their utility as monomers in polymer synthesis and as valuable intermediates in organic chemistry. researchpublish.comlookchem.com For instance, isomers like 2,6-naphthalenediol are used in the production of derivatives and specialty chemicals. lookchem.com Furthermore, studies on the microbial oxidation of naphthols have demonstrated regioselective synthesis of various dihydroxynaphthalene isomers, a potential pathway for producing such compounds. researchgate.net

Similarly, research into substituted naphthalenes, such as 2-ethylnaphthalene (B165323), has been conducted in the context of metabolism, fungal biotransformation, and atmospheric chemistry. nih.govca.govcdnsciencepub.com These studies provide a foundational understanding of how the naphthalene (B1677914) scaffold with an ethyl substituent might behave in biological and environmental systems.

Unresolved Challenges and Research Gaps for this compound

The primary challenge surrounding this compound is the fundamental lack of data. The research gaps are extensive and span the entire spectrum of chemical and physical characterization.

Synthesis and Purification: There is no established, high-yield, and regioselective synthetic route specifically for this compound. Developing a reliable method for its synthesis is the most critical first step for any future research.

Physicochemical Properties: Basic properties such as melting point, boiling point, solubility in various solvents, and pKa values have not been documented.

Spectroscopic Characterization: A complete spectroscopic profile (including ¹H NMR, ¹³C NMR, IR, UV-Vis, and mass spectrometry) is not available in public databases. This information is essential for unambiguous identification and for understanding its electronic structure.

Biological Activity: The compound has not been screened for any biological or pharmacological activity. The wide range of activities seen in other naphthalene derivatives, such as antimicrobial and antioxidant properties, remains unexplored for this specific isomer. researchgate.net

Metabolic Fate: While naphthalene metabolism is well-studied, the specific metabolic pathways involving this compound as either a substrate or a metabolite of 6-ethylnaphthalene are unknown. nih.gov

Emerging Trends and Directions for Future Investigation

Future research on this compound can be guided by trends in the study of related aromatic compounds. The following table outlines promising avenues for investigation.

Research AreaProposed Future DirectionRationale Based on Related Compounds
Synthetic Chemistry Development of regioselective hydroxylation methods for 6-ethylnaphthalene or exploration of microbial synthesis pathways.Microbial systems have proven effective in producing specific dihydroxynaphthalene isomers from naphthols. researchgate.net Fungal hydroxylation is known to occur on ethylnaphthalene side chains. cdnsciencepub.com
Materials Science Investigation of this compound as a monomer for creating novel polyesters or other polymers.Aromatic diols are foundational components in interfacial polycondensation for creating oligoesters with unique properties. researchpublish.com
Pharmacological Screening Screening for antimicrobial, antioxidant, and cytotoxic activities against various cell lines.The naphthalene ring is a common scaffold in compounds with diverse biological activities. researchgate.net
Environmental Chemistry Study of the compound as a potential photo-oxidation or metabolic byproduct of 6-ethylnaphthalene in environmental systems.The atmospheric chemistry of ethylnaphthalenes is a subject of research, indicating their environmental relevance. ca.gov
Electrochemistry Exploration of its electrochemical properties, such as its oxidation potential, for applications in sensors or electro-organic synthesis.Naphthols can undergo electrochemical coupling reactions to form complex polycyclic structures. acs.org

Potential for Interdisciplinary Research in this compound Chemistry

The nascent status of this compound research offers a prime opportunity for interdisciplinary collaboration.

Chemistry and Biology: Synthetic chemists could develop reliable methods to produce the compound, which would then enable biochemists and toxicologists to study its metabolic fate and biological effects. For example, its role as a potential metabolite of 6-ethylnaphthalene could be definitively confirmed or refuted. nih.gov

Materials Science and Chemical Engineering: Collaboration between materials scientists and chemical engineers could lead to the development of novel polymers incorporating this compound. This would involve a full cycle of research, from monomer synthesis and polymerization process optimization to characterization of the final material's properties. researchpublish.commdpi.com

Environmental Science and Analytical Chemistry: A partnership could investigate the lifecycle of this compound in the environment. Analytical chemists could develop sensitive methods for its detection, while environmental scientists could study its formation from parent pollutants like ethylnaphthalene and its subsequent degradation and impact on ecosystems. ca.govacs.org

Computational and Experimental Chemistry: Theoretical chemists could perform computational studies to predict the spectroscopic properties, reactivity, and potential biological interactions of this compound. These predictions would provide a valuable guide for experimental chemists in designing synthetic routes and biological assays. smolecule.com

Progress in understanding this compound is contingent on foundational research that bridges these disciplines, starting with its basic synthesis and characterization.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.